![molecular formula C₈H₁₄N₄O₁₁P₂ B1147094 5-Azacytidine 5'-Diphosphate CAS No. 2226-73-5](/img/structure/B1147094.png)
5-Azacytidine 5'-Diphosphate
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Overview
Description
5-Azacytidine 5’-Diphosphate is a phosphorylated metabolite of 5-Azacytidine . It is a pyrimidine nucleoside analogue with anti-neoplastic activity . It is used for the treatment of myelodysplastic syndrome, myeloid leukemia, and juvenile myelomonocytic leukemia .
Molecular Structure Analysis
5-Azacytidine is structurally different from cytidine by the substitution of nitrogen in the 5 position of the pyrimidine nucleus . The molecular formula of 5-Azacytidine is C8H12N4O5 .Chemical Reactions Analysis
The diphosphate of azacytidine is a substrate for ribonucleotide reductase and dAzaCTP (deoxyribonucleotide triphosphate of azacytidine) for DNA polymerase, allowing direct incorporation of the drug into DNA . This pathway may be critical for cytotoxicity because active DNA synthesis correlates with drug sensitivity in vitro .Physical And Chemical Properties Analysis
The molecular formula of 5-Azacytidine is C8H12N4O5, and its molecular weight is 244.2 . More detailed physical and chemical properties specific to 5-Azacytidine 5’-Diphosphate are not available in the retrieved sources.Scientific Research Applications
Regulation of Iridoid Glycoside Accumulation
5-Azacytidine (5-azaC) has been found to play a significant role in the regulation of iridoid glycoside accumulation in Rehmannia glutinosa . The application of different concentrations of 5-azaC, especially 50 μM 5-azaC, could significantly upregulate the expression of genes involved in iridoid glycoside synthesis and increase iridoid glycoside content .
DNA Methylation and Demethylation
5-AzaC is known to induce changes in the spatiotemporal specificity of degree and levels of DNA methylation . It has been observed that DNA demethylation could be induced by 5-azaC and responded in a dose-dependent manner to 15, 50, and 100 μM 5-azaC .
Improvement of Plant Somatic Embryogenesis
5-AzaC has been identified as a promoter of epigenetic changes in the quest to improve plant somatic embryogenesis . It has been used during somatic embryogenesis protocols, and the balance between hypomethylation and hypermethylation seems to be the key to the success of somatic embryogenesis .
Regulation of Gene Expression
5-AzaC plays a crucial role in the regulation of gene expression . The molecular implications of this inhibitor might have for the increase or decrease in the embryogenic potential of various explants are being reviewed .
Growth and Development
The effects of 5-AzaC on growth and development have been studied in rice, wheat, cotton, and other important crops . It provides a new insight for the study and application of epigenetic regulation of plant gene expression .
Stress Adaptation
5-AzaC has been found to play a role in stress adaptation in various crops . It helps plants to adapt to various environmental stresses .
Mechanism of Action
Azacitidine is thought to induce antineoplastic activity via two mechanisms. At low doses, it inhibits DNA methyltransferase, causing hypomethylation of DNA . At high doses, it exhibits direct cytotoxicity to abnormal hematopoietic cells in the bone marrow through its incorporation into DNA and RNA, resulting in cell death .
Safety and Hazards
Handling of 5-Azacytidine 5’-Diphosphate should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Azacitidine has shown remarkable responses in the treatment of acute myeloid leukemias . The potential of 5-Azacytidine to overcome drug resistance can be investigated in future studies . Also, therapy with Azacitidine should be given at least for 4–5 cycles, and may be continued as long as the positive effect persists .
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O11P2/c9-7-10-2-12(8(15)11-7)6-5(14)4(13)3(22-6)1-21-25(19,20)23-24(16,17)18/h2-6,13-14H,1H2,(H,19,20)(H2,9,11,15)(H2,16,17,18)/t3-,4-,5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKDGRDHJHINET-KVTDHHQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O11P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2226-73-5 |
Source
|
Record name | 4-Amino-1-[5-O-[hydroxy(phosphonooxy)phosphinyl]-β-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2226-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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